Tributyltin chloride-d27
Overview
Description
Tributyltin chloride (TBTC) is an organotin compound that has been widely used in various industrial applications, including as an agricultural pesticide, a stabilizer for polyvinyl chloride plastics, and in antifouling paints for ships . It is known for its toxicity, particularly as an endocrine disruptor in wildlife and its potential immunotoxic and reproductive effects in mammals .
Synthesis Analysis
While the synthesis of TBTC itself is not detailed in the provided papers, related compounds such as dibutylchloromethyltin chloride have been synthesized and studied for their inhibitory effects on biological systems, such as the mitochondrial ATP synthase complex . Additionally, (α-Ethoxyvinyl)tributyltin has been used as a reagent in palladium-catalyzed reactions to acetylate organic halides .
Molecular Structure Analysis
The molecular structure of TBTC allows it to interact with biological systems in various ways. For instance, it has been shown to inhibit protein synthesis by impairing ATP production . Its structure also enables it to act as a weak aromatase inhibitor in male rats, affecting sexual development and the reproductive system .
Chemical Reactions Analysis
TBTC can undergo degradation, and its breakdown products have been studied. For example, Aeromonas molluscorum Av27 has been shown to degrade TBT in estuarine sediments, with the degradation process affecting the bacterial community composition . The compound also interacts with the V-type molecular motor, arresting rotary catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of TBTC have been explored in the context of its environmental persistence and toxicity. For instance, its degradation products have been detected in maternal blood, indicating its bioavailability and potential for bioaccumulation . Methods have been developed to determine TBTC and its hydroxylated intermediate in seawater, highlighting its environmental relevance and the need for monitoring .
Relevant Case Studies
Several case studies have been presented in the papers, demonstrating the effects of TBTC on biological systems. For example, TBTC-induced immunotoxicity in mice has been linked to thymocyte apoptosis mediated by abnormal Fas expression . A two-generation reproductive toxicity study in male rats has shown that TBTC can affect the male reproductive system, decreasing the weights of the testis and epididymis and reducing sperm count . In utero exposure to TBTC in rats has been associated with adverse pregnancy outcomes, including reduced maternal weight gain, increased post-implantation loss, and decreased fetal weights . Additionally, oral exposure to low doses of TBTC from gestation until adulthood in rats has indicated hepatotoxicity and immunotoxicity .
Scientific Research Applications
Environmental Remediation and Degradation
Tributyltin chloride (TBT) has been a subject of concern due to its persistence in the environment and its toxic impact, particularly in aquatic ecosystems. Research has explored the degradation of TBT in estuarine sediments, focusing on the role of specific bacteria in mitigating its toxicity. A study highlighted the potential of the bacterium Aeromonas molluscorum Av27 in degrading TBT, demonstrating a significant enhancement in TBT degradation in the presence of this bacterium. This finding underscores the possibility of employing specific bacterial strains for the bioremediation of TBT-contaminated environments (Cruz et al., 2014).
Impact on Aquatic Organisms
Studies have shown that TBT can have detrimental effects on various aquatic species. For instance, research on Xenopus tropicalis embryos exposed to environmentally relevant concentrations of TBT revealed significant developmental and morphological abnormalities, indicating the high toxicity of TBT to this species (Guo et al., 2010). Another study focused on Japanese flounder, revealing that exposure to TBT-d27 led to an increase in the concentration of a specific TBT-binding protein, which might play a crucial role in the fish's response to TBT exposure (Nassef et al., 2011).
Toxicological Impact on Mammals
The toxicological effects of TBT on mammalian systems have also been extensively studied. Research has indicated that TBT can lead to adiposity and metabolic dysfunctions in the liver and pancreas of female rats, demonstrating its endocrine disruptor properties and its potential to impair metabolic health (Bertuloso et al., 2015). Another study highlighted the immunotoxicological effects of TBT on murine thymocytes, revealing mechanisms such as oxidative stress, mitochondrial membrane depolarization, and caspase activation contributing to TBT-induced toxicity (Sharma & Kumar, 2014).
Impact on Reproductive Health
The impact of TBT on reproductive health has been a significant area of investigation. A study on Sprague-Dawley rats exposed to tributyltin chloride during pregnancy reported effects such as reduced maternal weight gain, increased post-implantation loss, decreased litter sizes, and delayed ossification of the fetal skeleton, shedding light on the potential risks of TBT exposure during pregnancy (Adeeko et al., 2003).
Safety And Hazards
Tributyltin chloride-d27 is classified as dangerous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWCDSFPMHHS-FMYBXEBSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481426 | |
Record name | Tributyltin chloride-d27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltin chloride-d27 | |
CAS RN |
1257647-76-9 | |
Record name | Tributyltin chloride-d27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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